

Quantitative Structure-Activity Relationship (QSAR) of 3-Methylpentanal Analogs: An Illustrative Comparison Guide

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Compound of Interest		
Compound Name:	3-Methylpentanal	
Cat. No.:	B096236	Get Quote

Introduction:

The Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.[1] QSAR models are instrumental in drug discovery and toxicology for predicting the activity of new chemical entities, thereby prioritizing the synthesis of the most promising candidates and reducing reliance on extensive animal testing. [2]

This guide provides an illustrative comparison of a hypothetical Quantitative Structure-Activity Relationship (QSAR) study for **3-Methylpentanal** and its analogs. While specific QSAR studies on **3-Methylpentanal** are not readily available in the public domain, this document serves as a template for how such an analysis would be structured, presented, and interpreted. The data presented herein is hypothetical but is based on established principles of aldehyde bioactivity and QSAR methodologies.

Aliphatic aldehydes are a class of reactive organic compounds with diverse biological effects, ranging from cytotoxicity to flavor modulation.[3][4] Their reactivity with biological macromolecules is a key determinant of their toxicity.[3] Some short-chain aliphatic aldehydes have been identified as modulators of the calcium-sensing receptor (CaSR), highlighting their potential for more specific biological interactions.



Data Presentation: Hypothetical QSAR Data for 3-Methylpentanal Analogs

The following table summarizes the hypothetical data for a series of **3-Methylpentanal** analogs. The biological activity is represented as the half-maximal inhibitory concentration (IC50) against a human lung carcinoma cell line (A549), a common model for cytotoxicity studies.[5] The molecular descriptors chosen are commonly used in QSAR studies and represent key physicochemical properties:

- LogP (Octanol-Water Partition Coefficient): A measure of the compound's hydrophobicity.
- Molar Refractivity (MR): A measure of the molecule's volume and polarizability.
- Polar Surface Area (PSA): The surface sum over all polar atoms, which correlates with drug transport properties.

Table 1: Hypothetical QSAR Data for 3-Methylpentanal Analogs



Compoun d ID	Analog Name	Structure Modificati on from 3- Methylpe ntanal	LogP	Molar Refractivi ty (cm³/mol)	Polar Surface Area (Ų)	Biological Activity (IC50 in µM)
1	3- Methylbuta nal	-CH ₂ - group removed from ethyl side chain	1.21	25.8	17.1	150
2	3- Methylpent anal	Parent Compound	1.74	30.4	17.1	110
3	3- Methylhexa nal	+CH ₂ - group added to ethyl side chain	2.27	35.0	17.1	85
4	3,3- Dimethylpe ntanal	+CH₃ group at position 3	2.15	35.0	17.1	130
5	3- Ethylpenta nal	Ethyl group instead of methyl at position 3	2.15	35.0	17.1	95
6	3- Methylpent an-1-ol	Aldehyde group reduced to alcohol	1.60	32.2	20.2	>500
7	3- Methylpent anoic acid	Aldehyde group oxidized to	1.55	30.0	37.3	>1000



carboxylic acid

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Interpretation of Hypothetical Data:

From this hypothetical dataset, a preliminary QSAR model could be developed. For instance, one might observe that within the homologous series of 3-methyl-aldehydes (Compounds 1, 2, and 3), increasing the alkyl chain length (and thus LogP) correlates with increased cytotoxicity (lower IC50). This suggests that hydrophobicity may play a role in the compound's ability to cross cell membranes and reach its target. The introduction of steric hindrance, as in the case of 3,3-dimethylpentanal (Compound 4), appears to decrease activity compared to its isomer 3-methylhexanal, suggesting a specific spatial requirement for the biological interaction. The modification of the aldehyde functional group to an alcohol (Compound 6) or a carboxylic acid (Compound 7) drastically reduces cytotoxicity, highlighting the critical role of the electrophilic aldehyde group in the observed biological effect.

Experimental Protocols

A crucial aspect of any QSAR study is the reliability and consistency of the biological data. Below is a detailed protocol for a common in vitro cytotoxicity assay that could be used to generate the IC50 values for the **3-Methylpentanal** analogs.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

Human lung carcinoma cell line (A549)



- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- 3-Methylpentanal analogs (dissolved in DMSO to create stock solutions)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microtiter plates
- CO₂ incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Seeding: A549 cells are harvested from culture flasks and seeded into 96-well plates at a density of 1 x 10⁴ cells per well in 100 μL of complete DMEM. The plates are then incubated for 24 hours to allow for cell attachment.
- Compound Treatment: Stock solutions of the **3-Methylpentanal** analogs are serially diluted in serum-free DMEM to achieve a range of final concentrations. The culture medium is removed from the wells, and 100 μL of the diluted compound solutions are added to the respective wells. Control wells receive medium with the same concentration of DMSO used for the highest compound concentration (vehicle control). Each concentration is typically tested in triplicate or quadruplicate.
- Incubation: The plates are incubated with the compounds for a defined period, for example,
 24 or 48 hours.
- MTT Addition: After the incubation period, 20 μL of the 5 mg/mL MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

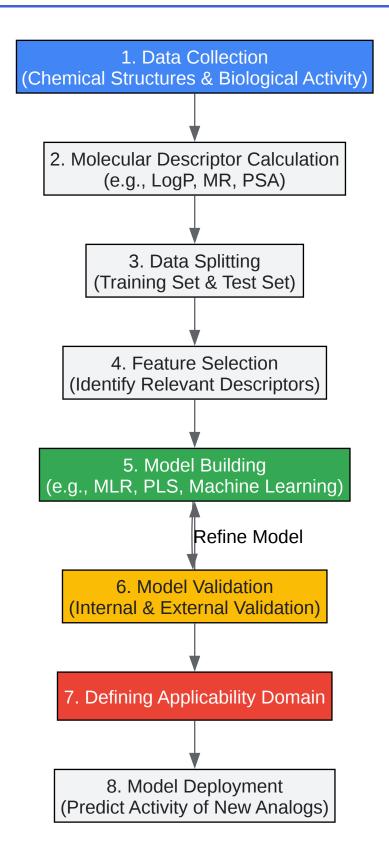


- Formazan Solubilization: The medium containing MTT is carefully removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
- Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[2]
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations QSAR Workflow

The development of a robust QSAR model follows a systematic workflow.[7][8] This process ensures that the resulting model is statistically sound, predictive, and has a well-defined domain of applicability.





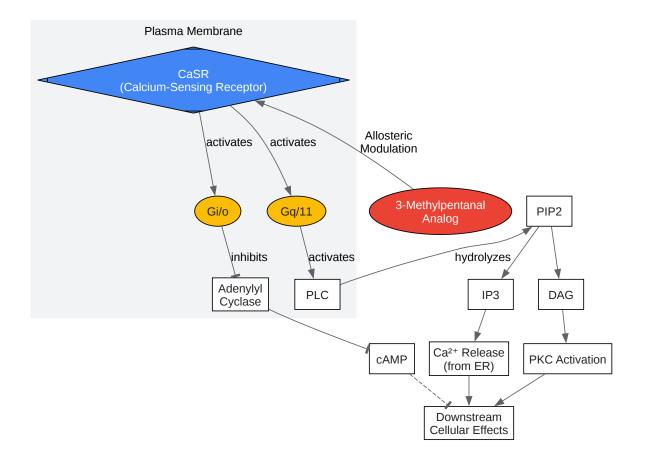
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A generalized workflow for developing a QSAR model.



Signaling Pathway

Short-chain aliphatic aldehydes can modulate the activity of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[9] The activation of CaSR can trigger multiple intracellular signaling cascades that influence cellular function.



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Simplified signaling pathway of the Calcium-Sensing Receptor (CaSR).

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